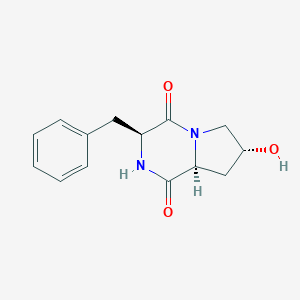

cyclo(L-Phe-trans-4-hydroxy-L-Pro)

説明

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is an organooxygen and organonitrogen compound . It is functionally related to an alpha-amino acid . This compound is a natural product found in Penicillium canescens, Aspergillus fumigatus, and other organisms .

Molecular Structure Analysis

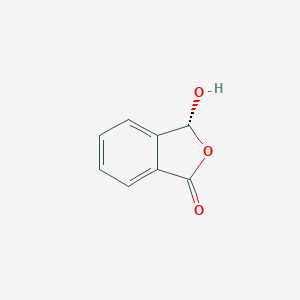

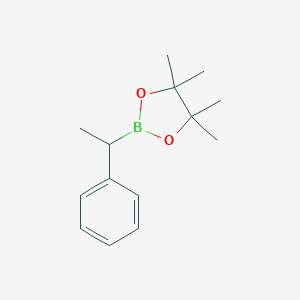

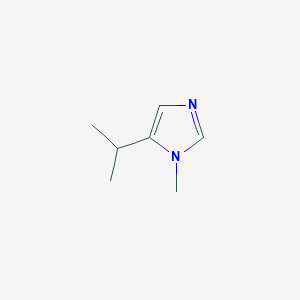

The molecular formula of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is C14H16N2O3 . The IUPAC name is (3S,7R,8aS)-3-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The molecular weight is 260.29 g/mol .Physical And Chemical Properties Analysis

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .科学的研究の応用

Antifungal Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a secondary metabolite produced by certain bacteria, including the human pathogen Vibrio vulnificus and some Lactobacillus species . These bacteria exhibit potent antifungal activities . This compound has been shown to be effective against various filamentous fungi and yeasts in dual-culture agar plate assays .

Cytotoxic Activity

In addition to its antifungal properties, cyclo(L-Phe-trans-4-hydroxy-L-Pro) also displays cytotoxic activity against HCT-116 cells . This suggests potential applications in cancer research and treatment .

Quorum Sensing Agent

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) functions as a quorum sensing agent in Vibrio vulnificus . Quorum sensing is a system of stimulus and response correlated to population density, which bacteria use to coordinate certain behaviors based on the local density of the bacterial population .

Anti-Melanoma Activity

Short cyclic peptides containing the Pro-Pro-Phe-Phe sequence, such as cyclo(L-Phe-trans-4-hydroxy-L-Pro), have been investigated for their influence on patient-derived melanoma cells . These peptides exert cytotoxic and cytostatic effects in melanoma cells .

Skin Treatment

Cyclo-peptides, including cyclo(L-Phe-trans-4-hydroxy-L-Pro), have demonstrated therapeutic capacity due to their resistance to proteolysis and increased cell membrane permeability . They have been shown to be effective when applied in an ointment for the amelioration of inflammatory skin changes .

Green Chemistry

Trans-4-hydroxy-L-proline (Hyp), a component of cyclo(L-Phe-trans-4-hydroxy-L-Pro), is a useful chiral building block for the production of many nutritional supplements and pharmaceuticals . The industrial production of Hyp has been challenging due to environmental pollution and low production efficiency . The use of proline 4-hydroxylase to enzymatically produce Hyp represents a green and efficient process .

作用機序

- The exact molecular targets within melanoma cells are not explicitly mentioned in the available literature, but further research may reveal them .

- The spatial arrangement of synthetic amino acids in CLA remains unexplored, but it likely influences its biological activity .

- In silico predictions suggest that cyclic tetrapeptides (like CLA) have better pharmacokinetic and toxic profiles in humans compared to linear counterparts .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(L-Phe-trans-4-hydroxy-L-Pro) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?

A1: Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits anticancer activity. A study demonstrated its efficacy against HL-60 cells, a human leukemia cell line []. The compound induced apoptosis, characterized by apoptotic body formation, DNA fragmentation, and cell cycle arrest in the G0/G1 phase [].

Q2: How does cyclo(L-Phe-trans-4-hydroxy-L-Pro) exert its anticancer effects?

A2: The anticancer mechanism of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the generation of reactive oxygen species (ROS) []. This ROS accumulation subsequently activates the Bcl-2 family signaling pathway, leading to caspase-3 activation and poly-ADP-ribose polymerase (PARP) cleavage, key events in the apoptotic cascade [].

Q3: Has cyclo(L-Phe-trans-4-hydroxy-L-Pro) been isolated from any natural sources?

A3: Yes, cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated from the fermentation broth of Streptomyces sp. YIM67005, an endophytic bacterium associated with the plant Inula cappa DC []. It was also isolated from a marine bacterium, Streptomyces griseus, in a separate study [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)